Product packaging for 6-(Methylsulfonyl)pyridin-3-ol(Cat. No.:CAS No. 859536-31-5)

6-(Methylsulfonyl)pyridin-3-ol

Cat. No.: B1604025
CAS No.: 859536-31-5
M. Wt: 173.19 g/mol
InChI Key: RUZWYUXFBQWVLS-UHFFFAOYSA-N
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Description

Contextualizing Pyridin-3-ol Architectures within Contemporary Chemical Research

The pyridin-3-ol framework is a versatile scaffold in modern chemistry. Pyridine (B92270) derivatives, in general, are fundamental heterocyclic compounds whose unique electronic and structural properties make them valuable in a wide array of applications. evitachem.com They are recognized as essential components in the development of new drugs, with the pyridine ring being a polar, ionizable aromatic structure that can enhance the solubility and bioavailability of less soluble chemicals. researchgate.net

Pyridin-3-ol and its derivatives are specifically investigated for:

Medicinal Chemistry : They serve as intermediates in drug development and are explored for a range of biological activities, including potential antimicrobial and anti-inflammatory properties. researchgate.net The fusion of a pyridine nucleus is a key strategy in the discovery of novel therapeutic agents. researchgate.net

Materials Science : Certain pyridin-3-ol derivatives, such as halogen and hydrogen-bonded 2-X-pyridin-3-ol (where X is Cl, Br, or I), have been shown to form organic crystals with significant shear piezoelectricity, indicating their potential use in sensors, actuators, and other functional devices. researchgate.net

Supramolecular Chemistry and Catalysis : The ability of the pyridine nitrogen to act as a ligand for metal ions makes pyridine derivatives, including pyridin-3-ols, useful in building complex molecular architectures and in catalysis. evitachem.com

The synthesis of substituted pyridin-3-ols is an active area of research, with various methods being developed to create diverse molecular structures for further investigation. clockss.orgclockss.org

Strategic Significance of the 6-(Methylsulfonyl) Substituent in Pyridine Chemistry

The methylsulfonyl (-SO₂CH₃) group is a powerful functional group that significantly influences the properties of the pyridine ring to which it is attached. Its strategic importance stems from several key characteristics:

Electronic Effects : As a strong electron-withdrawing group, the methylsulfonyl substituent alters the electronic distribution within the pyridine ring, impacting its reactivity. This makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of complex molecules. acs.org

Medicinal Chemistry Applications : The methylsulfonyl group is a common feature in pharmacologically active molecules. It is found in a number of selective COX-2 inhibitors, where it contributes to the molecule's binding and activity. nih.gov The group's ability to enhance interactions with biological targets can be crucial for therapeutic efficacy, potentially by inducing apoptosis in cancer cells or by improving potency in kinase inhibitors. acs.org

Intermolecular Interactions : The sulfonyl group can participate in non-covalent interactions, such as hydrogen bonding and sulfur-oxygen contacts. These interactions can be pivotal in determining the solid-state structure of a compound, helping to stabilize crystal lattices and influence molecular recognition processes.

Modulation of Reactivity : The reactivity of sulfonyl-substituted heterocycles can be finely tuned by altering the heterocyclic core or the leaving group. This tunability is valuable in designing covalent inhibitors that can selectively target specific amino acid residues, like cysteine, in proteins. acs.org

The strategic placement of a methylsulfonyl group on a pyridine ring can thus be used to modulate reactivity, enhance biological activity, and control solid-state properties.

Historical Development and Evolution of Research on Pyridine Derivatives with Sulfonyl Functionalities

The field of pyridine chemistry began to flourish in the early 20th century. smolecule.com The journey of sulfonyl-containing compounds in chemistry is closely linked to the development of sulfonamides, which began with the synthesis of sulfanilamide (B372717) in 1906 and its application as an antimicrobial agent in the 1930s. nih.gov

The specific development of pyridine derivatives bearing sulfonyl groups is a more recent chapter, largely driven by the demands of medicinal chemistry. Key milestones include:

Advancements in Synthesis : The development of sulfonation techniques in the mid-20th century, using reagents like chlorosulfonic acid, provided the foundational methods for introducing sulfonyl groups onto aromatic systems. smolecule.com

Application in Drug Discovery : The discovery that many biologically active compounds contain a sulfonylpyridine moiety spurred further research. A significant area of focus has been the synthesis of intermediates for COX-2 inhibitors, such as Etoricoxib (B1671761). google.comgoogle.com Various synthetic routes have been patented and published, demonstrating the industrial and academic interest in these structures. google.comrsc.org

Modern Synthetic Methods : More recent research has focused on developing efficient and versatile methods for introducing sulfonyl groups and for further derivatizing sulfonylated pyridines. This includes the use of sulfonyl chlorides as valuable building blocks for creating diverse molecular libraries for screening. The use of 2-(methylsulfonyl)pyrimidine (B77071) and related compounds as reagents for the selective arylation of proteins highlights the evolution of these compounds from simple intermediates to sophisticated chemical biology tools. acs.org

Current Research Gaps and Emerging Opportunities Pertaining to 6-(Methylsulfonyl)pyridin-3-ol

Despite the extensive research into its constituent functional groups, this compound itself appears to be an under-investigated compound. This presents both research gaps and significant opportunities.

Current Research Gaps:

Limited Specific Data : There is a scarcity of published research focusing specifically on the synthesis, characterization, and application of this compound. Much of the related literature discusses similar but distinct molecules, such as intermediates for pharmaceuticals or analogues with different substitution patterns. google.combldpharm.comsigmaaldrich.com

Unexplored Biological Profile : A comprehensive evaluation of the biological activity of this compound is not readily available. Its potential as a therapeutic agent or a biological probe remains largely uncharacterized.

Lack of Optimized Synthesis : While general methods for creating substituted pyridines exist, dedicated studies to establish an efficient, scalable, and high-yield synthesis for this specific molecule are not apparent in the literature.

Emerging Opportunities:

Medicinal Chemistry Building Block : Given the established importance of both the pyridin-3-ol scaffold and the methylsulfonyl group in drug discovery, this compound represents a promising, unexplored building block. It could be a valuable starting point for developing novel inhibitors for targets like kinases or cyclooxygenase enzymes. nih.govrsc.org

Materials Science Applications : The combination of a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting sulfonyl group, and an aromatic ring suggests that this molecule could form interesting supramolecular structures. Research into its crystal engineering could reveal potential applications in materials science, possibly in the area of piezoelectric or other functional organic materials. researchgate.net

Covalent Probe Development : The electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring for nucleophilic attack. acs.org This inherent reactivity could be harnessed to develop this compound as a scaffold for novel covalent inhibitors or chemical probes to study biological systems.

The table below summarizes key properties and research contexts for compounds related to this compound.

Compound/ScaffoldKey Features & Research AreaReference(s)
Pyridin-3-ol Derivatives Versatile scaffolds in medicinal chemistry, materials science (piezoelectrics), and catalysis. evitachem.comresearchgate.net
Pyridine-Sulfonyl Derivatives Important in drug discovery (e.g., COX-2 inhibitors); sulfonyl group modulates electronic properties and biological interactions. nih.govgoogle.com
(6-(Methylsulfonyl)pyridin-3-yl)boronic acid A related derivative used as a building block in organic synthesis, likely for cross-coupling reactions. sigmaaldrich.com
6-(Ethylsulfonyl)pyridin-3-ol A close analogue, indicating interest in sulfonyl-substituted pyridin-3-ols. bldpharm.com
2-Sulfonylpyrimidines Used as tunable covalent warheads for selective protein arylation, demonstrating the reactivity of sulfonyl-activated heterocycles. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3S B1604025 6-(Methylsulfonyl)pyridin-3-ol CAS No. 859536-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfonylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZWYUXFBQWVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630969
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859536-31-5
Record name 6-(Methanesulfonyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 6 Methylsulfonyl Pyridin 3 Ol

Established and Novel Synthetic Pathways for the Preparation of 6-(Methylsulfonyl)pyridin-3-ol

The construction of the this compound molecule can be approached through various synthetic routes, ranging from traditional multi-step sequences to modern catalytic strategies that offer greater efficiency and selectivity.

Multi-Step Synthesis via Condensation and Oxidation Approaches

A common and established strategy for synthesizing sulfonyl-substituted pyridines involves a multi-step sequence that builds the molecule piece by piece. This often begins with a pre-functionalized pyridine (B92270) or the construction of the pyridine ring, followed by the introduction and modification of the required substituents. A representative pathway involves the oxidation of a corresponding methylthio (or thiomethyl) precursor.

This process typically includes:

N-oxidation of a substituted pyridine, such as 2,3-lutidine, which can be achieved using catalysts like Ruthenium(III) chloride (RuCl₃) with molecular oxygen. orientjchem.org

Introduction of a Chloro Group , for instance at the 4-position, by reacting the N-oxide with chlorine gas. orientjchem.org

Nucleophilic Substitution to replace the chloro group with a methylthio group (-SMe). This is often accomplished using sodium thiomethoxide (NaSMe) or a combination of sodium hydrosulfide (B80085) (NaSH) and methyl iodide (MeI), sometimes in the presence of a phase-transfer catalyst. orientjchem.org

Oxidation of the methylthio group to the target methylsulfonyl group (-SO₂Me). This critical step is typically performed using strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). orientjchem.orgorientjchem.org The use of 30% H₂O₂ is noted as a highly atom-economic, solvent-free, and catalyst-free oxidation method. orientjchem.org

Deoxygenation of the pyridine N-oxide, if present, can be accomplished using mild reagents to yield the final sulfonyl-substituted pyridine. orientjchem.org

This stepwise approach, while robust, often requires multiple intermediate purification steps.

Catalytic Methodologies in the Formation of the Pyridine Core and Introduction of Substituents

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. The synthesis of pyridines has benefited significantly from these advancements, with catalysts playing a role in both the formation of the heterocyclic core and the direct introduction of functional groups. researchgate.net

Several catalytic systems have been developed for pyridine synthesis, including:

Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, are highly efficient for creating polysubstituted pyridines. beilstein-journals.org Various catalysts, including Lewis acids, Brønsted acids, and novel magnetic nanocatalysts, have been employed to facilitate these transformations under mild conditions. beilstein-journals.orgnih.gov

Transition Metal Catalysis: Metals such as palladium (Pd), nickel (Ni), and rhodium (Rh) are instrumental in constructing the pyridine ring and in its functionalization. rsc.orgnih.gov For example, the Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, a classic method that has been adapted and improved over time. researchgate.net A specific rhodium-catalyzed reaction has been developed to synthesize 6-substituted pyridin-3-ols from 1-(methylsulfonyl)-1H-1,2,3-triazole precursors, showcasing a modern approach to this class of compounds. clockss.org

Electrochemical C-H Functionalization: A novel and direct approach for introducing the sulfonyl group is through electrochemical meta-C–H sulfonylation. This method uses nucleophilic sulfinates to functionalize the pyridine ring with high regioselectivity under catalyst- and oxidant-free conditions, proceeding through a dearomatization-rearomatization strategy. nih.gov

Catalytic ApproachDescriptionCatalyst ExamplesReference
Multicomponent ReactionsOne-pot synthesis of polysubstituted pyridines from three or more components.Magnetic Nanocatalysts, Heteropolyacids (HPW) beilstein-journals.orgnih.gov
Transition Metal CatalysisCatalyzes cross-coupling and cyclization reactions to form and functionalize the pyridine ring.Palladium(II) Acetate, Rhodium(II) Octanoate rsc.orgclockss.org
Electrochemical SulfonylationDirect meta-C-H sulfonylation of pyridines using nucleophilic sulfinates via an electrochemical process.None (Catalyst-free) nih.gov

Regioselective and Stereoselective Synthesis Strategies for this compound Precursors

Controlling the precise placement of substituents (regioselectivity) is a critical challenge in pyridine chemistry due to the electronic nature of the ring. nih.gov Advanced strategies have been developed to overcome this. One powerful method is the iridium-catalyzed C-H borylation of the pyridine core, which allows for the introduction of a boryl group at a specific position. nih.gov This boryl group then serves as a versatile handle for subsequent cross-coupling reactions to install a wide range of functional groups, including those needed for precursors to this compound. nih.gov This dearomative activation strategy can convert pyridines into more reactive electron-rich intermediates, enabling functionalization at positions that are typically difficult to access, such as the C3 position. nih.gov

While this compound itself is an achiral molecule, stereoselective synthesis becomes crucial when preparing chiral derivatives or precursors. Methodologies for the stereoselective synthesis of related heterocyclic systems, such as pyrrolidines, often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of key intermediates. mdpi.comucl.ac.uk These principles can be applied to the synthesis of precursors for chiral analogs of this compound, for example, by constructing a chiral side chain before its incorporation into the pyridine ring.

Derivatization and Functionalization Strategies for this compound Analogs

The presence of both a hydroxyl group and a methylsulfonyl group makes this compound a valuable scaffold for further chemical modification to generate diverse analogs for structure-activity relationship (SAR) studies.

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group at the C3 position is a prime site for derivatization. While direct functionalization is possible, a highly effective strategy involves its conversion into a more reactive leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). nih.govacs.org This transformation is typically achieved by reacting the pyridinol with trifluoromethanesulfonic anhydride. rsc.org The resulting aryl triflate is an exceptionally versatile intermediate for palladium-catalyzed cross-coupling reactions. nih.govacs.org This allows for the introduction of a wide array of substituents by coupling with various organic nucleophiles, providing systematic access to a library of analogs. acs.org

Reaction TypeCoupling PartnerResulting Functional GroupReference
Sonogashira CouplingAlkynesAlkynyl-substituted Pyridine acs.org
Suzuki CouplingBoronic AcidsAryl- or Alkyl-substituted Pyridine acs.org
Stille CouplingOrganostannanesAryl- or Vinyl-substituted Pyridine acs.org
Buchwald-Hartwig AminationAminesAmino-substituted Pyridine acs.org
Thiol CouplingThiolsThioether-substituted Pyridine acs.org
PhosphorylationPhosphonatesPhosphonate-substituted Pyridine acs.org

Modifications of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. When positioned at the 2-, 4-, or 6-position of the pyridine ring, it can function as an effective leaving group in nucleophilic aromatic substitution (SₙAr) reactions. rsc.org This reactivity allows for the displacement of the methylsulfonyl group by a variety of nucleophiles, offering a pathway to introduce new functional groups at the C6 position of the pyridine core. rsc.orgresearchgate.net

NucleophileReagent ExampleProduct TypeReference
AlkoxideSodium Methoxide (NaOMe)6-Alkoxy-pyridin-3-ol rsc.org
ThiolateSodium Thiophenoxide (NaSPh)6-(Arylthio)-pyridin-3-ol rsc.org
CyanideSodium Cyanide (NaCN)6-Cyano-pyridin-3-ol rsc.org

This SₙAr strategy provides a complementary approach to the cross-coupling methods used at the hydroxyl site, enabling comprehensive structural modifications around the this compound scaffold.

Diversification of the Pyridine Ring System through Coupling Reactions

The functionalization of the this compound core is primarily achieved through modern cross-coupling reactions, which allow for the precise installation of a wide array of substituents. The inherent electronic properties of the ring system, influenced by the hydroxyl and methylsulfonyl groups, dictate the regioselectivity and efficiency of these transformations.

Key strategies for diversification include:

Suzuki-Miyaura Coupling: The conversion of this compound to its corresponding boronic acid or ester derivative, such as (6-(methylsulfonyl)pyridin-3-yl)boronic acid, enables palladium-catalyzed Suzuki-Miyaura coupling. sigmaaldrich.com This reaction is a powerful tool for forming carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl groups at the C3 position. The reaction typically proceeds by reacting the boronic acid with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack. Furthermore, it can function as an excellent leaving group. google.com This makes the C6 position susceptible to substitution by various nucleophiles, including amines, thiols, and alkoxides, providing a direct route to 6-substituted pyridin-3-ol derivatives. Studies on related 2-sulfonylpyrimidines have shown that the sulfone moiety is a superior leaving group compared to halogens, enabling reactions to proceed under mild conditions. acs.org

C-S Coupling: Thioethers can be introduced onto the pyridine ring system. While direct C-S coupling with this compound is less documented, general methods for pyridine thiolation are applicable. nih.gov One approach involves activating the pyridine ring, for instance by conversion to a phosphonium (B103445) salt, followed by reaction with a thiolate nucleophile. nih.gov This strategy is highly regioselective and tolerant of various functional groups.

The table below summarizes potential coupling reactions for the diversification of the this compound scaffold.

Reaction TypePositionReagents & ConditionsTypical Product
Suzuki-Miyaura CouplingC3(6-(MeSO₂)-pyridin-3-yl)B(OH)₂, Ar-X, Pd catalyst, Base6-(Methylsulfonyl)-3-aryl-pyridine
SNAr (C-N Coupling)C6R₂NH, Base, Heat6-(Dialkylamino)pyridin-3-ol
SNAr (C-O Coupling)C6R-OH, Base (e.g., NaH)6-Alkoxypyridin-3-ol
SNAr (C-S Coupling)C6R-SH, Base6-(Alkylthio)pyridin-3-ol

Synthesis of Pyridine-Based Heterocyclic Systems Incorporating this compound Substructures

The functional groups of this compound serve as handles for the construction of more complex, fused, or linked heterocyclic systems. These larger structures are of interest in various fields, including pharmaceuticals and materials science.

One prominent strategy involves leveraging the existing pyridine ring as a foundation for annulation reactions to build fused systems. For instance, the hydroxyl group at C3 and a suitably functionalized adjacent position can participate in cyclization reactions to form pyranopyridines or furanopyridines.

Furthermore, this compound can be incorporated as a substructure within larger, multi-ring systems. Synthetic routes to complex molecules like pyridotriazolopyrimidines often start from functionalized pyridine precursors. researchgate.net A general approach could involve the conversion of the hydroxyl group to a better leaving group or a reactive intermediate, which then participates in a multi-step synthesis involving cyclization with another heterocyclic precursor. For example, rhodium-catalyzed reactions of triazole allyl acetates have been shown to produce 6-arylpyridin-3-ol derivatives, demonstrating a pathway to construct the core structure itself within a larger synthetic scheme. clockss.orgclockss.org

Below is a table of representative heterocyclic systems that could be synthesized from or incorporate the this compound scaffold.

Heterocyclic SystemSynthetic StrategyKey Functional Group Utilized
BipyridinesSuzuki or Stille coupling of a halogenated derivative.Hydroxyl group converted to triflate or halide.
PyridotriazolopyrimidinesMulti-step sequence involving SNAr at C6 followed by cyclization. researchgate.netMethylsulfonyl group as leaving group.
Fused PyranopyridinesAnnulation reaction involving the hydroxyl group and an adjacent functionalized carbon.Hydroxyl group as nucleophile.
Oxadiazole-Pyridine SystemsConversion of a nitrile derivative (synthesized from the hydroxyl group). cuny.eduHydroxyl group (as a precursor to other functionalities).

Mechanistic Investigations of Key Reaction Pathways Involving this compound

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and optimizing synthetic protocols. The interplay between the electron-donating and electron-withdrawing substituents defines the molecule's behavior in chemical transformations.

Electron Density Distribution and Reactivity Predictions

The electronic landscape of this compound is highly polarized. The methylsulfonyl (–SO₂Me) group at the C6 position is a powerful resonance and inductively electron-withdrawing group. It significantly reduces the electron density of the entire aromatic ring, rendering it "electron-deficient." This effect is most pronounced at the positions ortho (C5) and para (C3) to the sulfone. Conversely, the hydroxyl (–OH) group at the C3 position is an electron-donating group through resonance, pushing electron density into the ring, primarily at the ortho (C2, C4) and para (C6) positions.

This "push-pull" arrangement leads to specific reactivity patterns:

Nucleophilic Attack: The strong electron-withdrawing nature of the sulfonyl group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C6 position where the sulfonyl group also acts as a competent leaving group. google.comacs.org The ring is also activated at the C2 and C4 positions.

Electrophilic Attack: Electrophilic substitution on this electron-deficient ring is generally disfavored. If forced, the directing effects of the hydroxyl group would favor substitution at the C2 and C4 positions. However, the deactivating effect of the sulfonyl group typically dominates, making such reactions challenging.

Acidity: The electron-withdrawing sulfonyl group increases the acidity of the hydroxyl proton, making it easier to deprotonate. This facilitates reactions where the corresponding phenoxide ion acts as a nucleophile.

Computational studies on analogous 2-sulfonylpyrimidines confirm that sulfonylated heterocycles have significantly lower activation energies for nucleophilic attack compared to their halo-substituted counterparts. soton.ac.uk

PositionPredicted Electron DensityPredicted Site for Nucleophilic AttackPredicted Site for Electrophilic Attack
C2ReducedFavorableFavorable (OH-directed)
C4ReducedFavorableFavorable (OH-directed)
C5ReducedModerateUnfavorable
C6Highly ReducedHighly Favorable (SNAr)Unfavorable

Transition State Analysis and Reaction Rate Determinants

The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C6 position. Mechanistic and computational studies on related heteroaryl sulfones provide significant insight into the transition states and rate-determining steps of these reactions. acs.orgsoton.ac.uk

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Elimination Step: The methylsulfinate anion (MeSO₂⁻) is expelled, and the aromaticity of the pyridine ring is restored. This step is usually rapid and has a much lower activation barrier (ΔG‡₂).

The rate of the reaction is therefore primarily determined by factors that stabilize the first transition state and the Meisenheimer intermediate. These include:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

Electronic Effects: The presence of the powerfully electron-withdrawing –SO₂Me group is the single most important factor in lowering the activation energy for the initial nucleophilic attack.

Computational studies on 2-sulfonylpyrimidines have quantified the activation energies, showing that the formation of the Meisenheimer complex is indeed the rate-determining step (RDS). soton.ac.uk

Reactant System (from literature)Reaction TypeCalculated Activation Energy (ΔG‡₁)Rate-Determining Step
2-Sulfonylpyrimidine + Thiolate soton.ac.ukSNArRelatively LowFormation of Meisenheimer Complex (TS1)
2-Chloropyrimidine + Thiolate soton.ac.ukSNArSignificantly Higher than sulfoneFormation of Meisenheimer Complex (TS1)

Sustainable Chemistry and Green Synthesis Approaches for this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through the design of safer, more efficient, and less wasteful processes. Applying these principles to the synthesis of this compound and its derivatives is an area of active development.

Traditional multi-step syntheses of functionalized pyridines often rely on stoichiometric reagents, hazardous solvents (such as chlorinated hydrocarbons), and energy-intensive purification methods like column chromatography. nih.gov Green approaches seek to improve upon these metrics.

Potential improvements include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (CH₂Cl₂), chloroform, and DMF with more benign alternatives such as water, ethanol, 2-methyl-THF, or even solvent-free conditions where possible. researchgate.net

Catalysis over Stoichiometric Reagents: Employing catalytic methods (e.g., using a small amount of a palladium catalyst for coupling reactions) is inherently more atom-economical than using stoichiometric reagents. The development of highly active catalysts that operate under mild conditions (lower temperatures and pressures) is a key goal. google.com

Process Intensification: Optimizing reaction conditions to reduce reaction times, minimize byproduct formation, and simplify purification. This can involve using flow chemistry, which offers better heat and mass transfer, improved safety, and easier scalability.

Renewable Feedstocks: While challenging for complex aromatic heterocycles, future research may focus on synthetic pathways that begin from bio-based starting materials.

The table below contrasts traditional synthetic methods with potential green alternatives.

Process AspectTraditional ApproachGreen Chemistry Alternative
Solvents Chlorinated solvents (CH₂Cl₂, CHCl₃), DMF, Toluene nih.govWater, Ethanol, 2-MeTHF, Ionic Liquids researchgate.net
Reagents Stoichiometric activating agents, strong acids/basesCatalytic systems (e.g., reusable heterogeneous catalysts), enzymatic processes
Energy Use High-temperature reflux for extended periods google.comMicrowave-assisted synthesis, lower reaction temperatures with more active catalysts
Waste Significant solvent waste, byproducts from stoichiometric reagentsHigher atom economy, recycling of solvents and catalysts

Advanced Spectroscopic and Structural Characterization in Research on 6 Methylsulfonyl Pyridin 3 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules like 6-(methylsulfonyl)pyridin-3-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing a complete map of the molecule's core structure.

High-Resolution 1D and 2D NMR Techniques for Core Structural Assignments

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most fundamental insights into the molecular structure of this compound. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the sulfonyl group are observed. For instance, in a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the methyl protons of the methylsulfonyl group appear as a singlet at approximately 3.04 ppm in deuterochloroform (CDCl₃). google.com The aromatic protons of the pyridine ring typically appear as doublets and doublets of doublets in the downfield region of the spectrum, with their specific chemical shifts and coupling constants providing information about their relative positions on the ring. google.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon attached to the sulfonyl group and the carbons of the pyridine ring exhibit characteristic chemical shifts that confirm the presence of these functionalities. clockss.org Predicted ¹³C NMR data for this compound in water suggests distinct signals for the six carbon atoms of the substituted pyridine ring. np-mrd.org

To further resolve structural ambiguities and definitively assign all proton and carbon signals, 2D NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. researchgate.netmdpi.com These experiments are instrumental in piecing together the molecular puzzle and confirming the connectivity of the methylsulfonyl group to the pyridine-3-ol core.

Table 1: Representative Predicted ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm) in H₂O
2150.5
3155.0
4125.0
5120.0
6140.0
Methyl C45.0

Note: This table is based on predicted data and may vary from experimental values. np-mrd.org

Advanced NMR Methods for Conformational Analysis and Intermolecular Interactions

Beyond basic structural elucidation, advanced NMR methods can probe the three-dimensional arrangement of the molecule (conformation) and its interactions with other molecules. auremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons, providing insights into the preferred conformation of the molecule in solution. beilstein-journals.orgrsc.org For instance, NOESY can help determine the spatial relationship between the methyl group of the sulfonyl moiety and the protons on the pyridine ring.

Furthermore, studying changes in chemical shifts upon addition of a solvent or another molecule can provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the pyridinol ring. researchgate.net These advanced NMR studies are crucial for understanding how this compound might interact with biological targets or other chemical species.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing precise mass measurements that allow for the unambiguous determination of its molecular formula. acs.orgcam.ac.uk This technique is highly sensitive and provides mass accuracy typically within 5 parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Exploration of Fragmentation Pathways

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), allows for the study of the molecule's fragmentation pathways. libretexts.orgnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which serves as a structural fingerprint. nih.gov For this compound, common fragmentation pathways would likely involve the cleavage of the C-S bond, loss of the methyl group, or fragmentation of the pyridine ring. aip.org Understanding these pathways is critical for structural confirmation and for the identification of related compounds in complex mixtures. researchgate.net

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

FragmentDescription
[M - CH₃]⁺Loss of a methyl radical from the sulfonyl group
[M - SO₂CH₃]⁺Cleavage of the C-S bond, loss of the methylsulfonyl group
[M - HSO₂]⁺Loss of the sulfonyl group with hydrogen rearrangement
Fragments of the pyridine ringCleavage of the heterocyclic ring

Note: This table represents plausible fragmentation patterns and would need to be confirmed by experimental data.

Detection and Identification of Reaction Intermediates

HRMS is also a powerful technique for the detection and identification of transient species such as reaction intermediates. In the synthesis of this compound or its derivatives, HRMS can be used to monitor the progress of the reaction and to identify any short-lived intermediates that may be formed. uou.ac.in This information is invaluable for optimizing reaction conditions and for understanding the underlying reaction mechanism.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." mdpi.comresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be probed by IR radiation or by the inelastic scattering of laser light (Raman effect).

For this compound, IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups. The sulfonyl group (SO₂) typically shows strong, characteristic stretching vibrations. asianpubs.org The hydroxyl group (-OH) of the pyridinol moiety would present a broad absorption band in the IR spectrum due to hydrogen bonding. Vibrations associated with the C-N and C=C bonds within the pyridine ring would also be observable, providing further confirmation of the core structure. nist.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. The unique pattern of peaks in these spectra serves as a fingerprint, allowing for the rapid identification and quality control of this compound. mdpi.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2960
C=N, C=C (pyridine ring)Stretching1400-1600
S=O (sulfonyl)Asymmetric & Symmetric Stretching1300-1350 and 1120-1160
C-SStretching600-800

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Conjugation Patterns

No studies detailing the ultraviolet-visible (UV-Vis) absorption spectrum of this compound are available in the surveyed literature. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., π→π, n→π) that would elucidate the conjugation patterns within the molecule has not been published.

X-ray Crystallography and Solid-State Characterization of this compound and its Complexes

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and the precise atomic coordinates that would define its three-dimensional structure are unknown.

Determination of Crystal Packing and Supramolecular Interactions

Without crystallographic data, the nature of the intermolecular forces governing the solid-state assembly of this compound cannot be determined. There is no information on potential hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate its crystal packing and supramolecular architecture.

Polymorphism Studies and Their Crystallographic Basis

The existence of polymorphs—different crystalline forms of the same compound—has not been investigated for this compound. As there are no foundational crystallographic studies, no data exists on the potential for polymorphism or the thermodynamic and kinetic factors that might influence the formation of different crystal structures.

While information exists for structurally related compounds, such as intermediates in the synthesis of pharmaceuticals, these data are not directly applicable to this compound and have been excluded to maintain strict adherence to the specified subject matter. Further research is required to elucidate the fundamental chemical and physical properties of this compound.

Computational and Theoretical Chemistry Investigations of 6 Methylsulfonyl Pyridin 3 Ol

Quantum Chemical Studies on the Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic lens to examine the electronic characteristics and reactivity of 6-(Methylsulfonyl)pyridin-3-ol. These studies are pivotal in predicting how the molecule will behave in various chemical environments.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its ground state properties, such as optimized geometry, total energy, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

PropertyCalculated ValueSignificance
Optimized GeometryBond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation.Provides the most stable three-dimensional structure of the molecule.
Total EnergyA specific value in Hartrees or eV.Represents the total electronic energy of the molecule in its ground state.
HOMO EnergyTypically a negative value (e.g., in eV).Indicates the ability of the molecule to donate an electron.
LUMO EnergyTypically a less negative or positive value (e.g., in eV).Indicates the ability of the molecule to accept an electron.
HOMO-LUMO GapThe difference between LUMO and HOMO energies (in eV).A key indicator of chemical reactivity and stability.

These calculations reveal the influence of the electron-withdrawing methylsulfonyl group and the electron-donating hydroxyl group on the electronic distribution within the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles. The area around the hydrogen atom of the hydroxyl group and the regions influenced by the electron-withdrawing sulfonyl group would exhibit a positive potential, indicating them as possible sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its interactions with its environment.

Solvation Dynamics and Solvent Effects

MD simulations can be used to study how this compound behaves in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe the formation and dynamics of the solvation shell around the solute. The simulations can reveal the preferred orientation of solvent molecules around the different functional groups of this compound. For instance, water molecules would be expected to form hydrogen bonds with the hydroxyl group and the pyridine nitrogen. The radial distribution function, calculated from the MD trajectory, can provide quantitative information about the structure of the solvent around the solute. These simulations are crucial for understanding how the solvent influences the conformation and reactivity of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools to predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally has become a standard procedure to aid in the interpretation of experimental spectra. The typical workflow involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of this compound. This is usually achieved using Density Functional Theory (DFT) methods, for instance, with the B3LYP functional and a suitable basis set like 6-311G(d,p). The optimized geometry should represent a true energy minimum on the potential energy surface.

Chemical Shift Calculation: Following optimization, the NMR shielding tensors are calculated for the optimized structure. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σTMS - σsample

The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that can be directly compared to experimentally obtained data. A strong correlation between the predicted and experimental shifts would confirm the molecular structure.

Table 1: Hypothetical Example of Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted δ (ppm)Experimental δ (ppm)
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
CH₃Data not availableData not available
H2Data not availableData not available
H4Data not availableData not available
H5Data not availableData not available
OHData not availableData not available
CH₃Data not availableData not available
Note: This table is for illustrative purposes only. No specific published data for the computational NMR prediction of this compound could be located.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical simulations can predict these spectra with a high degree of accuracy.

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Spectrum Generation: The output provides the vibrational frequencies, IR intensities, and Raman activities. These data can be used to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical method, improving the agreement with experimental spectra.

Analysis of the simulated vibrational modes for this compound would allow for the assignment of specific peaks in the experimental IR and Raman spectra to the corresponding molecular motions, such as the S=O stretching of the sulfonyl group, the O-H stretching of the hydroxyl group, and various C-C and C-N stretching and bending modes of the pyridine ring.

Theoretical Analysis of Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG)

To understand how molecules interact with each other and with their environment, it is essential to analyze the weak, noncovalent interactions (NCIs). The Reduced Density Gradient (RDG) is a powerful computational tool derived from the electron density (ρ) and its gradient (∇ρ) to visualize and characterize these interactions.

The RDG is defined as: RDG(r) = 1 / (2 * (3π²)¹ᐟ³) * |∇ρ(r)| / ρ(r)⁴ᐟ³

The methodology involves:

Wavefunction Analysis: An accurate wavefunction is obtained from a high-level DFT calculation.

RDG vs. Electron Density Plot: A scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix (sign(λ₂)ρ) is generated. In these plots, different types of interactions appear as distinct spikes at low density values:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear at negative values of sign(λ₂)ρ, typically colored blue in 3D visualizations.

Weak van der Waals Interactions: Appear at values of sign(λ₂)ρ close to zero, typically colored green.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear at positive values of sign(λ₂)ρ, typically colored red.

3D Visualization: The RDG values are then plotted as isosurfaces around the molecule, color-coded according to the type of interaction. This provides a visually intuitive map of the noncovalent interactions within the molecular system.

For this compound, an NCI/RDG analysis could reveal intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygen, as well as intermolecular interactions in a dimer or crystal lattice, providing insight into its crystal packing and physical properties.

Pre Clinical Investigations of Molecular Interactions and Biological Pathways Mediated by 6 Methylsulfonyl Pyridin 3 Ol Analogs

In Vitro Biochemical Characterization of 6-(Methylsulfonyl)pyridin-3-ol Derivatives

The in vitro biochemical characterization of derivatives related to this compound is crucial for elucidating their therapeutic potential. These studies provide foundational data on how these compounds interact with specific biological targets at a molecular level. Key areas of investigation include their ability to inhibit enzymes, bind to receptors, and modulate biochemical pathways.

A significant area of research for compounds containing a methylsulfonyl moiety attached to an aromatic ring, analogous to this compound, has been the inhibition of cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX-2, while the undesired side effects, such as gastrointestinal issues, are often linked to the inhibition of the COX-1 isoform. nih.gov Consequently, the development of selective COX-2 inhibitors is a major therapeutic goal. researchgate.netresearchgate.net

Analogs featuring a diarylheterocyclic structure, where one of the aryl rings is substituted with a methylsulfonyl (SO2Me) group, have shown significant promise as potent and selective COX-2 inhibitors. researchgate.net The methylsulfonyl group is a key pharmacophore that plays an essential role in the selective inhibition of COX-2. nih.govresearchgate.net

Mechanism of action studies reveal that these inhibitors typically act competitively, binding to the active site of the COX-2 enzyme. Molecular modeling and structure-activity relationship (SAR) studies have demonstrated that the methylsulfonyl group often inserts into a secondary pocket within the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.

Research has led to the synthesis and evaluation of numerous derivatives. For instance, various pyrazole (B372694) derivatives bearing a methylsulfonylphenyl group have been extensively studied. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.

Below is a table summarizing the in vitro COX-1 and COX-2 inhibitory activities of several analog compounds containing the key methylsulfonylphenyl moiety.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
PYZ20 nih.govDihydropyrazole sulfonamide derivativeNot specified0.33Not specified
NHCXP3 acs.org5-(4-chlorophenyl)-6-(4-(methylsulfonyl) phenyl)-3-(methylthio)-1,2,4-triazine39.50.10395
PYZ16 nih.gov1,5-diarylpyrazole derivative5.580.5210.73
Celecoxib (Reference) nih.gov4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide7.420.789.51

This table is for illustrative purposes and includes data for compounds that are structurally analogous, containing the key methylsulfonylphenyl pharmacophore.

Receptor binding assays are fundamental in determining the affinity and selectivity of this compound analogs for specific protein targets. These assays measure the strength of the interaction between a ligand (the compound) and a receptor. The data generated, often expressed as an IC50 or a dissociation constant (Kd), is critical for understanding a compound's potency and potential for off-target effects. nih.gov

Ligand-target interaction profiling expands on this by systematically screening a compound against a panel of different receptors, kinases, and other enzymes. This approach helps to build a comprehensive "polypharmacology" profile, identifying both intended and unintended biological targets. nih.gov Understanding these interactions is vital for predicting a drug's efficacy and potential side effects. nih.gov

For pyridine-based analogs, these assays are used to explore interactions beyond well-known targets like COX-2. For example, various pyrazolo[3,4-d]pyrimidine analogs have been tested for their affinity to adenosine (B11128) receptors using radioligand binding assays. nih.gov Similarly, thieno[2,3-b]pyridine (B153569) analogs have been screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov Such studies reveal that modifications to the core heterocyclic structure can significantly alter target specificity and affinity.

The interaction profile is determined by a range of non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the amino acid residues within the protein's binding site. nih.gov

Beyond direct enzyme inhibition or receptor binding, it is essential to characterize how this compound derivatives modulate broader biochemical pathways. These investigations often involve cell-based assays that measure changes in the concentration of downstream signaling molecules or the expression of specific genes.

For example, the inhibition of COX-2 by analogous compounds directly impacts the prostaglandin (B15479496) synthesis pathway. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the conversion of arachidonic acid to prostaglandins, thereby exerting their anti-inflammatory effects. nih.gov

Further studies could investigate the impact of these analogs on other interconnected signaling cascades. For instance, inflammation involves complex networks of cytokines and transcription factors. Research on other anti-inflammatory agents has shown that they can modulate pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of the inflammatory response.

The table below outlines potential biochemical pathways that could be modulated by these analogs and the methods used to study them.

PathwayKey MediatorsMethod of InvestigationPotential Effect of Analog
Prostaglandin SynthesisCOX-1, COX-2, Prostaglandins (e.g., PGE2)Enzyme Immunoassay (EIA)Inhibition of prostaglandin production
NF-κB SignalingTNF-α, IκB, NF-κBWestern Blot, Luciferase Reporter AssayReduction in nuclear translocation of NF-κB
MAPK Signalingp38, JNK, ERKWestern Blot, Phospho-specific antibody arraysModulation of kinase phosphorylation status

Cellular and Subcellular Mechanistic Exploration of this compound Analogs in Research Models

To understand the biological effects of this compound analogs within a living system, researchers utilize cellular and subcellular models. These studies bridge the gap between biochemical activity and physiological response, providing insights into how the compounds function within the complex environment of a cell.

Cell-based assays are employed to confirm that the molecular activity observed in vitro translates into a functional cellular response. For analogs targeting inflammation, this often involves using cell lines like macrophages (e.g., RAW 264.7) or intestinal epithelial cells (e.g., Caco-2) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Researchers can then measure the effect of the compound on the production of inflammatory mediators. For example, studies on other anti-inflammatory compounds have measured the messenger RNA (mRNA) and protein levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). A successful anti-inflammatory analog would be expected to reduce the production of these cytokines in a dose-dependent manner.

Understanding where a compound accumulates within a cell is critical to understanding its mechanism of action and potential for off-target effects. Subcellular localization studies aim to identify the specific compartments (e.g., nucleus, mitochondria, cytoplasm, endoplasmic reticulum) where a compound or its target is located. jensenlab.org

Techniques for these studies include:

Fluorescence Microscopy: A fluorescent tag can be attached to the analog (if chemically feasible) or to its target protein, allowing for direct visualization of its location within the cell.

Cell Fractionation: Cells are broken apart, and their components are separated by centrifugation. The concentration of the compound in each fraction (e.g., nuclear, mitochondrial, cytosolic) is then measured, often using techniques like mass spectrometry.

For example, if an analog is designed to modulate the activity of a transcription factor, it would be expected to localize within the nucleus. If it targets a metabolic enzyme, it might be found in the mitochondria or cytoplasm. Confirming intracellular target engagement ensures that the compound reaches its intended destination within the cell at a sufficient concentration to exert its biological effect.

Exploration of Antioxidant Mechanisms in Cellular Systems

In cellular systems, the antioxidant mechanisms of this compound and its analogs are multifaceted, primarily involving the quenching of reactive oxygen species (ROS), inhibition of lipid peroxidation, and modulation of intracellular antioxidant defense pathways. The structural characteristics of these pyridinol derivatives, particularly the hydroxyl group on the pyridine (B92270) ring, contribute significantly to their ability to donate a hydrogen atom and neutralize free radicals.

Research on related pyridinol compounds has demonstrated their capacity to protect cells from oxidative damage. For instance, a series of pyridinol analogues were evaluated for their ability to quench lipid peroxidation and ROS. nih.gov These studies often utilize cellular assays that measure the inhibition of induced oxidative stress. A common method involves challenging cells with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide, and then quantifying the protective effect of the compound. The antioxidant potential is often assessed by measuring biomarkers of oxidative stress, such as levels of malondialdehyde (a product of lipid peroxidation) or the intracellular concentration of ROS using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).

Furthermore, the antioxidant activity of these compounds can be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by antioxidants, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While direct evidence for this compound is limited, studies on structurally similar organosulfur compounds and nitrogen heterocycles have shown their potential to act as Nrf2 activators. nih.govnih.gov

The table below summarizes findings from studies on analogous pyridinol and sulfonyl-containing compounds, illustrating the types of cellular antioxidant effects observed.

Compound ClassCellular SystemAssayObserved Effect
Pyridinol AnalogsHuman cellsLipid Peroxidation AssayInhibition of lipid peroxidation
3-Oxypyridine DerivativesPhospholipid liposomesChemiluminescenceScavenging of reactive oxygen species
Organosulfur CompoundsHepa1c1c7 mouse hepatic cellsNrf2 Activation AssayInduction of Nrf2-dependent gene expression
Pyridine DerivativesHuman red blood cellsOxidative Hemolysis AssayProtection against oxidative damage

Metabolic Pathway Elucidation of this compound and its Derivatives in Pre-clinical Research Models

The metabolic fate of this compound and its derivatives is a critical aspect of their pre-clinical evaluation. Understanding how these compounds are processed in the body provides insights into their bioavailability, duration of action, and potential for the formation of active or inactive metabolites. In pre-clinical research, this is typically investigated through a combination of in vitro and in vivo models.

Identification of Metabolites and Biotransformation Enzymes

The biotransformation of pyridine-containing compounds often involves a series of Phase I and Phase II metabolic reactions. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. For pyridine derivatives, common Phase I reactions include N-oxidation and hydroxylation of the pyridine ring. The methylsulfonyl group may also be subject to metabolic modifications.

In vitro systems, such as liver microsomes, are instrumental in identifying the primary metabolites and the specific CYP isoforms involved in the metabolism of a compound. nih.gov By incubating this compound with human or animal liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes), researchers can generate and subsequently identify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Further experiments using specific chemical inhibitors of CYP isoforms or recombinant human CYP enzymes can then pinpoint which enzymes are responsible for the observed metabolic transformations. For instance, inhibition of metabolism by ketoconazole (B1673606) would suggest the involvement of CYP3A4, while inhibition by quinidine (B1679956) would point towards CYP2D6. springermedizin.de

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The hydroxyl group of this compound is a likely site for glucuronidation or sulfation.

The following table outlines the potential metabolic pathways and the enzymes that may be involved in the biotransformation of this compound, based on the metabolism of related pyridine and sulfonyl-containing compounds.

Metabolic PhasePotential ReactionKey Biotransformation EnzymesPotential Metabolite Structure
Phase IPyridine N-oxidationCytochrome P450 (e.g., CYP2E1, CYP3A4)N-oxide derivative
Phase IRing HydroxylationCytochrome P450 (e.g., CYP2D6)Dihydroxy-pyridine derivative
Phase IO-demethylation (if applicable to analogs)Cytochrome P450Hydroxylated derivative
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)O-glucuronide conjugate
Phase IISulfationSulfotransferases (SULTs)O-sulfate conjugate

In Vitro and In Vivo (Animal Model) Studies of Metabolic Conversion Pathways

To gain a comprehensive understanding of the metabolic conversion of this compound, both in vitro and in vivo studies are essential.

In Vitro Studies: In vitro metabolic stability assays using liver microsomes from different species (e.g., rat, mouse, dog, human) can provide an initial assessment of how quickly the compound is metabolized. nih.gov A high clearance rate in these systems would suggest rapid metabolism in vivo. These studies can also reveal species differences in metabolism, which is important for selecting the appropriate animal model for further pre-clinical testing. nih.gov Hepatocytes, which contain both Phase I and Phase II enzymes, offer a more complete in vitro model to study the full range of metabolic conversions.

In Vivo (Animal Model) Studies: Animal models, most commonly rodents such as rats and mice, are used to investigate the metabolic fate of the compound in a whole-organism context. Following administration of this compound to these animals, biological samples such as plasma, urine, and feces are collected over time. These samples are then analyzed, typically using LC-MS/MS, to identify and quantify the parent compound and its metabolites. nih.gov This allows for the determination of the major metabolic pathways and the primary routes of excretion.

For example, a study on the metabolism of 3-substituted pyridines in various animal species revealed that N-oxidation is a common metabolic pathway, with the extent of N-oxide formation varying between species. nih.gov Another study comparing the effects of pyridine and its metabolites in rats highlighted the importance of understanding the biological activity of the metabolites themselves. scilit.com

The data gathered from these in vitro and in vivo studies are crucial for constructing a complete picture of the metabolic profile of this compound and its derivatives, which is a key component of its pre-clinical evaluation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Methylsulfonyl Pyridin 3 Ol Derivatives

Design and Synthesis of Analogs for Systematic SAR Profiling

The foundation of SAR analysis lies in the synthesis of a curated library of analogs where specific parts of the lead molecule, 6-(methylsulfonyl)pyridin-3-ol, are systematically altered. This process allows researchers to probe the steric, electronic, and hydrophobic requirements of the target binding site. Synthetic strategies are often designed to be convergent, allowing for the late-stage introduction of diverse chemical functionalities to efficiently generate a wide range of derivatives.

The pyridine (B92270) ring is a key component of the this compound scaffold, offering multiple positions (2, 4, and 5) for substitution to probe interactions with a biological target. The introduction of different functional groups can significantly impact a compound's activity by altering its electronic distribution, lipophilicity, and steric profile. nih.govnih.gov

Research on various pyridine-containing scaffolds has shown that even minor modifications can lead to substantial changes in biological activity. For instance, studies on other classes of pyridine derivatives have revealed that introducing small, electron-donating groups like methoxy (B1213986) (-OMe) or amino (-NH2) groups can enhance binding affinity, whereas bulky groups or halogens may lead to a decrease in activity. nih.govnih.gov In the context of pyridine-2-carboxylic acid thiazol-2-ylamide analogues, it was found that the most effective substitutions on the pyridine ring were those containing oxygen or nitrogen atoms directly connected to the ring. nih.gov

A general synthetic approach to introduce such diversity often involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated pyridine precursor. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Position of SubstitutionSubstituent (R)Rationale for ModificationExpected Impact on Activity/Properties (Based on General Principles)
C2-CH₃Explore steric tolerance near the sulfonyl group.May improve metabolic stability or introduce beneficial steric interactions.
C4-Cl, -FModulate electronics (electron-withdrawing) and lipophilicity.Can alter pKa, improve membrane permeability, or engage in halogen bonding.
C5-OCH₃Introduce a hydrogen bond acceptor and an electron-donating group.May enhance binding affinity through new hydrogen bonds or favorable electronic interactions. nih.gov
C5-NH₂Introduce a hydrogen bond donor/acceptor.Can form critical hydrogen bonds with the target protein, potentially increasing potency. nih.gov
C4-PhenylInvestigate tolerance for bulky, hydrophobic groups.May access a hydrophobic pocket in the binding site or could cause steric hindrance. nih.gov

This table presents hypothetical modifications to the this compound scaffold and their potential outcomes based on established medicinal chemistry principles.

The methylsulfonyl group is a prominent feature of the scaffold, acting as a strong hydrogen bond acceptor through its two oxygen atoms. benthamdirect.com Its properties can be fine-tuned to optimize interactions and physicochemical characteristics. Modifications can range from simple alterations of the alkyl substituent to more significant changes in the nature of the sulfonyl group itself.

Key modifications include altering the size of the alkyl group (e.g., from methyl to ethyl or cyclopropyl) to probe the size and nature of the corresponding binding pocket. Another common strategy is the conversion of the sulfone to a sulfonamide (-SO₂NHR). This introduces a hydrogen bond donor and allows for the introduction of a wide variety of R-groups to explore additional binding interactions. The synthesis of sulfones is often achieved through the controlled oxidation of a corresponding sulfide (B99878) precursor, using reagents like m-chloroperbenzoic acid (m-CPBA). benthamdirect.com

Original MoietyModified MoietyRationale for ModificationExpected Impact on Activity/Properties
-SO₂CH₃ (Methylsulfone)-SO₂CH₂CH₃ (Ethylsulfone)Probe for additional hydrophobic space.May increase lipophilicity and van der Waals interactions.
-SO₂CH₃ (Methylsulfone)-SO₂-cyclopropylIntroduce conformational rigidity.Can improve binding affinity by reducing the entropic penalty of binding.
-SO₂CH₃ (Methylsulfone)-SO₂NH₂ (Primary Sulfonamide)Introduce hydrogen bond donor capability.May form additional hydrogen bonds with the target, enhancing potency.
-SO₂CH₃ (Methylsulfone)-SO₂N(CH₃)₂ (Tertiary Sulfonamide)Remove H-bond donor, add steric bulk.Can probe steric limits and eliminate potential metabolic liabilities of the N-H bond.

This table illustrates potential modifications to the methylsulfonyl group and their rationale based on common medicinal chemistry strategies.

For example, the pyridine ring could be replaced with other six-membered heterocycles like pyridazine (B1198779) or pyrimidine (B1678525) to alter the position of nitrogen atoms, which can change the hydrogen bonding capacity and vector of the molecule. nih.gov The methylsulfonyl group, a non-classical bioisostere itself, can be replaced by other functionalities like a ketone (-C(O)CH₃) or an N-oxide moiety to modulate electronic and hydrogen bonding properties. Pyridones are also considered effective bioisosteres for phenols or pyridines in certain contexts.

Original GroupBioisosteric ReplacementRationale for ReplacementExpected Impact on Activity/Properties
Pyridine RingPyridazine RingAlter nitrogen positions and dipole moment.Changes hydrogen bonding vectors and potential for π-π stacking interactions. nih.gov
Pyridine RingPhenyl RingRemove hydrogen bonding capability of the ring nitrogen.Increases lipophilicity; assesses the importance of the pyridine nitrogen for activity.
-SO₂CH₃ (Methylsulfone)-C(O)CH₃ (Methylketone)Replace sulfone with a planar carbonyl group.Reduces the tetrahedral geometry of the sulfone; carbonyl is a weaker H-bond acceptor.
-OH (Phenolic Hydroxyl)-NHOH (Hydroxylamine)Alter pKa and hydrogen bonding character.Can change ionization state at physiological pH and interaction with the target.
-SO₂CH₃ (Methylsulfone)Pyridine N-oxideMimic electrostatic potential and H-bond accepting ability.Can offer a different steric profile while maintaining key electronic features.

This table provides examples of potential bioisosteric replacements for key functional groups within the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. By developing mathematical models from a dataset of known compounds, these techniques can predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com

The development of a robust QSAR model begins with a training set of synthesized this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a set of numerical descriptors is calculated, which can represent various properties such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build an equation that links these descriptors to the observed activity. A successful QSAR model should not only fit the training data well but also accurately predict the activity of an external test set of compounds not used in model generation. mdpi.comnih.gov

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D grid-based fields around an aligned set of molecules to represent their steric and electrostatic properties. The resulting models produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For a series of this compound derivatives, a CoMFA map might indicate that bulky substituents are favored at the C5 position of the pyridine ring (a green contour) but disfavored near the sulfonyl group (a yellow contour).

Computational chemistry provides two primary avenues for guiding the design of new analogs: ligand-based and structure-based methods. The choice between them often depends on whether the 3D structure of the biological target is known.

Ligand-Based Approaches: When the structure of the target protein is unknown, ligand-based methods are employed. These methods rely solely on the information from a set of known active and inactive molecules. One prominent technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. For the this compound series, a pharmacophore model could be generated identifying the phenolic -OH as a hydrogen bond donor, the sulfonyl oxygens as hydrogen bond acceptors, and the pyridine ring as an aromatic/hydrophobic feature. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Structure-Based Approaches: If a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR) is available, structure-based methods like molecular docking can be utilized. mdpi.commdpi.com Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand within the protein's binding site and estimate the strength of the interaction via a scoring function. For this compound analogs, docking studies could reveal key interactions, such as a hydrogen bond between the pyridin-3-ol and a specific amino acid residue (e.g., a serine or threonine) or the interaction of the methylsulfonyl group with a positively charged residue (e.g., lysine (B10760008) or arginine). These insights allow chemists to rationally design new analogs with modifications aimed at optimizing these specific interactions for improved potency and selectivity. mdpi.com

Correlation of Structural Features with Observed Mechanistic Effects in Biological Systems

In a series of 8-substituted- researchgate.netgoogle.comfrontiersin.orgtriazolo[4,3-c]pyrimidin-5-amine derivatives, the substitution at the 8-position with the 6-(methylsulfonyl)pyridin-3-yl moiety has been shown to be a critical determinant of inhibitory potency and selectivity against PI3K isoforms. The electronic and steric nature of this pyridine-based substituent directly influences the compound's ability to fit within the ATP-binding pocket of the kinase and form key interactions.

Elucidating Key Pharmacophoric Elements for Biological Modulations

The pharmacophore of this compound class can be deconstructed into several key elements, with the 6-(methylsulfonyl)pyridin-3-yl group being essential for high-affinity binding.

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the methylsulfonyl group are crucial hydrogen bond acceptors. These features allow the ligand to form strong, directional interactions with amino acid residues in the hinge region of the PI3K active site, a common anchoring point for kinase inhibitors.

Aromatic/Hydrophobic Interactions: The pyridine ring itself provides a planar aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket.

The structure-activity relationship (SAR) is clearly demonstrated by comparing the biological activity of derivatives where this core is present versus when it is modified. For instance, the compound 8-(6-(methylsulfonyl)pyridin-3-yl)- researchgate.netgoogle.comfrontiersin.orgtriazolo[4,3-c]pyrimidin-5-amine shows potent inhibition of PI3K isoforms. When compared to an analog where the methylsulfonyl group is replaced by a less polar or smaller group, a significant drop in activity is typically observed, highlighting the sulfonyl moiety as a key pharmacophoric element.

The following table illustrates the structure-activity relationship of selected compounds from this series, focusing on the substitution at the 8-position of the triazolopyrimidine core and its effect on PI3K isoform inhibition.

Compound IDR Group (Substitution at position 8)PI3K α (IC50, nM)PI3K β (IC50, nM)PI3K δ (IC50, nM)PI3K γ (IC50, nM)
1 6-(Methylsulfonyl)pyridin-3-yl19.630.949.3Not Specified
2 6-Methylpyridin-3-yl8.418.633.4Not Specified
3 6-Amino-4-fluoropyridin-3-ylNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data extracted from patent WO2016103155A1. IC50 values represent the concentration required for 50% inhibition. google.com

From this data, it is evident that while the 6-methylpyridin-3-yl analog (Compound 2) also shows potent activity, the 6-(methylsulfonyl)pyridin-3-yl derivative (Compound 1) maintains a comparable and potent inhibitory profile, underscoring the importance of substitution at this position for kinase interaction. google.com

Impact of Conformational Preferences on Receptor Binding

The three-dimensional arrangement, or conformation, of the 6-(methylsulfonyl)pyridin-3-yl moiety relative to the core triazolopyrimidine ring system is critical for optimal receptor binding. The rotational freedom around the single bond connecting the pyridine ring to the core structure allows the molecule to adopt a specific low-energy conformation that is complementary to the shape of the enzyme's active site.

The presence of the methylsulfonyl group at the 6-position of the pyridine ring introduces steric bulk, which can influence the preferred dihedral angle between the two ring systems. This steric hindrance can restrict the molecule to a specific conformational range, effectively pre-organizing it for binding. This pre-organization can reduce the entropic penalty upon binding, leading to a higher binding affinity.

Molecular modeling and computational studies on similar kinase inhibitors suggest that the pyridine ring often lies in a relatively planar orientation with respect to the core, while the methylsulfonyl group projects into a solvent-exposed region or a specific sub-pocket. The sulfonyl oxygens are positioned to maximize hydrogen bonding opportunities. While specific crystallographic data for this exact compound is not publicly available, analysis of related ligand-protein complexes indicates that such sulfonyl-containing heterocyclic ligands tend to adopt conformations where the sulfonyl group plays a key role in anchoring the inhibitor within the binding site through specific, stabilizing interactions.

Applications in Chemical Biology and Material Science Research

6-(Methylsulfonyl)pyridin-3-ol as a Versatile Synthetic Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound embodies several features that make it a valuable synthon. The pyridine (B92270) nucleus is a common scaffold in biologically active compounds. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or act as a directing group in electrophilic aromatic substitution. The methylsulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. sigmaaldrich.comresearchgate.net Pyridine derivatives are sought after in the pharmaceutical industry due to their ability to improve properties like water solubility and bioavailability. researchgate.net While direct applications of this compound are not extensively documented in publicly available literature, the utility of its core structure can be illustrated by examining a closely related intermediate used in the synthesis of a prominent pharmaceutical.

The compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a critical intermediate in the manufacture of Etoricoxib (B1671761), a selective COX-2 inhibitor used for its anti-inflammatory properties. mdpi.commdpi.com This intermediate, which shares the pyridyl-sulfonyl motif, underscores the value of this chemical arrangement in constructing complex, pharmacologically relevant molecules. The synthesis of Etoricoxib highlights how building blocks containing the pyridine ring are essential in creating advanced therapeutic agents. nih.gov

Table 1: Key Intermediates in COX-2 Inhibitor Synthesis Featuring Pyridine Scaffolds
Compound NameCAS NumberMolecular FormulaRole in Synthesis
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone221615-75-4C15H15NO3SKey intermediate for the synthesis of Etoricoxib mdpi.commdpi.com
Etoricoxib202409-33-4C18H15ClN2O2SFinal Active Pharmaceutical Ingredient (API)

Heterocyclic compounds are a cornerstone of organic synthesis, and pyridines are among the most widely used heterocyclic building blocks. nih.govresearchgate.net The reactivity of this compound allows it to be a precursor for a variety of more complex heterocyclic systems.

The functional groups on the molecule offer several pathways for elaboration:

The Hydroxyl Group: The pyridin-3-ol moiety can react at the oxygen atom to form ethers or esters. It can also influence the regioselectivity of electrophilic substitution on the ring. Research on pyridin-3-ol itself has shown it reacts at the oxygen atom with reagents like pentafluoropyridine. nih.gov

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be quaternized. The ring is generally electron-deficient, and the presence of the powerful electron-withdrawing methylsulfonyl group further deactivates it towards electrophilic attack but activates it for nucleophilic substitution, typically at positions ortho and para to the activating group. nih.gov

This combination of reactive sites allows chemists to use this compound as a starting material to construct fused heterocyclic systems or to introduce the substituted pyridine motif into larger molecules.

Development of Analytical Probes and Research Tools Based on this compound Scaffolds

While specific examples utilizing this compound as an analytical probe are not prominent in the literature, its structural features suggest significant potential in this area. The development of fluorescent probes, for instance, often relies on heterocyclic cores that can be chemically modified. mdpi.commdpi.com Pyridine-based fluorophores have been developed as optical sensors for various applications. google.com

The this compound scaffold could serve as the core of a research tool through synthetic modification:

Attachment of Reporter Groups: The hydroxyl group provides a convenient handle for attaching a fluorophore or a biotin (B1667282) tag via an ether or ester linkage. This would allow researchers to track the molecule's localization within biological systems or to identify its binding partners. nih.gov

Modulation of Photophysical Properties: The electron-donating hydroxyl group and the electron-withdrawing methylsulfonyl group can influence the intrinsic photophysical properties of the pyridine ring. Further chemical modifications could tune these properties to create probes that respond to specific analytes or environmental changes, such as pH or polarity.

The general strategy involves coupling a recognition moiety (the part that selectively interacts with the target) to a signaling unit (like a fluorophore). The versatile reactivity of the this compound scaffold makes it a plausible candidate for the development of novel chemical biology tools. sigmaaldrich.com

Potential Applications in Advanced Materials Research

The incorporation of functional organic molecules into larger assemblies is a key strategy in materials science. The properties of this compound suggest its utility in the design of advanced materials such as metal-organic frameworks, coordination polymers, and supramolecular structures.

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals through the lone pair of electrons on the nitrogen atom. google.com The resulting metal complexes have applications ranging from catalysis to medicine.

This compound can act as a ligand, with several potential coordination modes:

N-coordination: The pyridine nitrogen can bind to a metal center, forming typical transition metal pyridine complexes.

O-coordination: The hydroxyl group, particularly in its deprotonated (pyrid-3-olate) form, can also coordinate to a metal ion.

Chelation: It is conceivable that the molecule could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the hydroxyl oxygen, forming a stable chelate ring. The methylsulfonyl group, while less likely to coordinate directly, would electronically influence the properties of the resulting metal complex.

The study of such complexes is valuable for fundamental research into metal-ligand bonding and the electronic properties of coordination compounds.

Table 2: Potential Coordination Properties of this compound
Potential Donor Atom(s)Coordination ModePotential Application of Resulting Complex
Pyridine NitrogenMonodentatePrecursor for catalytic or organometallic synthesis google.com
Hydroxyl Oxygen (as olate)MonodentateFormation of metal-alkoxide frameworks
Nitrogen and OxygenBidentate (Chelating)Luminescent materials, imaging probes

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The functional groups on this compound make it an excellent candidate for integration into such systems.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and sulfonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of well-defined, self-assembled structures in the solid state or in solution.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular assemblies.

Metallo-supramolecular Assembly: As described in the previous section, its ability to coordinate with metals can be exploited to build highly ordered, multi-dimensional metallo-supramolecular polymers and networks.

By integrating this molecule into larger polymeric or supramolecular architectures, researchers could potentially develop new materials with tailored electronic, optical, or host-guest properties.

Future Research Directions and Unexplored Avenues for 6 Methylsulfonyl Pyridin 3 Ol

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a mature field, yet there remains a continuous need for more efficient, cost-effective, and environmentally benign methodologies. cofc.edu Current synthetic approaches for structurally related compounds, such as the etoricoxib (B1671761) intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often rely on multi-step processes that may involve harsh reaction conditions. googleapis.com Future research should prioritize the development of novel synthetic routes to 6-(Methylsulfonyl)pyridin-3-ol that address these limitations.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct arylation and other C-H activation strategies could provide more atom-economical pathways to the core structure, reducing the number of synthetic steps. nih.gov Mechanistic studies into cooperative catalysis, potentially involving multiple distinct metal centers, could lead to breakthroughs in efficiency and selectivity for pyridine N-oxides and related precursors. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient production and facilitate the rapid generation of an analogue library for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The use of greener solvents (e.g., "on or in water" reactions), heterogeneous catalysis, and microwave- or ultrasound-assisted reactions should be investigated to minimize environmental impact. cup.edu.in These methods align with the growing demand for sustainable practices in the pharmaceutical industry.

Synthetic Goal Potential Methodology Anticipated Benefits
Improved EfficiencyCatalytic C-H FunctionalizationFewer synthetic steps, higher atom economy
Enhanced ScalabilityContinuous Flow ChemistryBetter reaction control, safer processing, easier scale-up
SustainabilityGreen Chemistry ProtocolsReduced waste, use of non-hazardous solvents, lower energy consumption

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Standard characterization of organic molecules typically involves techniques like 1H-NMR and mass spectrometry. google.comgoogle.com However, to gain a deeper understanding of the dynamic behavior of this compound, more advanced spectroscopic methods are required. These techniques can provide insights into its conformational dynamics, intermolecular interactions, and behavior in biologically relevant environments.

Future spectroscopic studies could include:

2D-NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can confirm structural assignments and reveal through-bond and through-space correlations, which is crucial for understanding the molecule's conformation.

Nuclear Overhauser Effect (NOE) Studies: These experiments can elucidate the spatial proximity of different protons, providing detailed information about the molecule's preferred three-dimensional structure in solution.

Dynamic NMR (DNMR): DNMR can be used to study conformational changes and restricted bond rotations, which may be relevant to how the molecule interacts with a biological target.

Solid-State NMR (ssNMR): If the compound can be co-crystallized with a target protein, ssNMR could provide atomic-level details of the binding interactions within the active site.

Integration of Artificial Intelligence and Machine Learning in Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.commdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential drug-target interactions, and guide the design of novel compounds. nih.govresearchgate.net

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on datasets of existing pyridine derivatives to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and potential off-target effects of this compound and its analogues. nih.gov

Target Identification: AI platforms can screen the structure of this compound against databases of protein structures to identify potential biological targets, generating novel hypotheses for experimental validation. mdpi.com

De Novo Drug Design: Generative AI models can design novel derivatives of the core scaffold with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com This approach can significantly reduce the time and cost associated with traditional medicinal chemistry campaigns.

AI/ML Application Objective Expected Outcome
QSAR & ADMET PredictionForecast biological activity and pharmacokinetic propertiesPrioritization of compounds for synthesis and testing youtube.com
Virtual ScreeningIdentify potential protein targetsGeneration of testable hypotheses for mechanism of action mdpi.com
Generative ModelsDesign novel analogues with improved propertiesAccelerated lead optimization and discovery of new chemical entities

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The sulfonyl pyridine moiety is gaining recognition as a "tunable" cysteine-reactive electrophile. nih.govacs.org Compounds containing this functional group can act as covalent inhibitors by forming a permanent bond with cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgnih.gov This covalent binding can lead to enhanced potency and prolonged duration of action.

A critical future direction is to investigate whether this compound can function as a covalent modifier. Research should focus on:

Covalent Probe Screening: Testing the compound against a broad panel of proteins to identify those that are covalently modified. This can uncover entirely new biological targets and therapeutic applications.

Target Validation: Once a potential target is identified, further biochemical and cellular assays are needed to validate the interaction and understand its functional consequences. For example, studies have used 2-sulfonylpyridines to discover allosteric inhibitors of enzymes like adenosine (B11128) deaminase. nih.govacs.org

Mechanistic Elucidation: Detailed kinetic and structural studies (e.g., X-ray crystallography or cryo-EM) would be necessary to confirm the covalent binding mechanism and identify the specific cysteine residue involved. The presence of the 3-hydroxy group could modulate the reactivity of the sulfonyl group or provide an additional hydrogen bonding site to anchor the molecule within a binding pocket, potentially influencing selectivity.

Collaborative Research Opportunities Across Disciplines in Pyridine Chemistry

The multifaceted research required to fully explore the potential of this compound necessitates a highly interdisciplinary approach. cup.edu.in Progress will depend on breaking down traditional silos and fostering collaboration between experts in different fields.

Key collaborative opportunities include:

Synthetic and Computational Chemistry: Synthetic chemists can work with computational experts to design and execute more efficient synthetic routes and to prioritize the synthesis of analogues predicted by AI models to have superior properties.

Chemical Biology and Proteomics: Chemical biologists can use this compound as a probe to identify new protein targets, collaborating with proteomics experts to analyze the cellular targets of the compound on a global scale.

Structural Biology and Pharmacology: Once a target is validated, structural biologists can determine the high-resolution structure of the compound-protein complex, providing crucial insights for pharmacologists to understand the mechanism of action and guide further drug development.

Academia and Industry: Partnerships between academic research groups and pharmaceutical companies can bridge the gap between fundamental discovery and clinical application, providing the resources and expertise needed to translate promising findings into new therapies. cup.edu.in

By pursuing these future research directions, the scientific community can systematically uncover the full therapeutic potential of this compound, paving the way for the development of novel chemical probes and next-generation medicines.

Q & A

Q. What are the primary synthetic routes for 6-(Methylsulfonyl)pyridin-3-ol, and what intermediates are critical in its preparation?

Synthesis typically involves introducing the methylsulfonyl group to a pyridine scaffold. A common approach is sulfonation of a hydroxylated pyridine derivative using methanesulfonyl chloride or via nucleophilic substitution with methylsulfonyl radicals. Key intermediates include 3-hydroxypyridine derivatives and halogenated precursors (e.g., 6-chloropyridin-3-ol) for regioselective functionalization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-sulfonation or byproduct formation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the hydroxyl and methylsulfonyl group positions. Infrared (IR) spectroscopy confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How does the methylsulfonyl group influence the compound’s solubility and stability under varying pH conditions?

The methylsulfonyl group enhances hydrophilicity compared to non-polar substituents, improving aqueous solubility. However, the hydroxyl group makes the compound pH-sensitive. Stability studies using HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions reveal degradation pathways, such as hydrolysis of the sulfonyl group or oxidation of the pyridine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis using Design of Experiments (DoE)?

DoE identifies critical parameters (e.g., reagent stoichiometry, temperature, reaction time). For example, a central composite design might reveal that excess methanesulfonyl chloride at 60°C in dichloromethane maximizes yield while minimizing side reactions. Response surface methodology (RSM) further refines conditions for scalability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

Meta-analysis of literature data and systematic SAR studies can clarify discrepancies. For example, conflicting antimicrobial results may arise from variations in bacterial strains or assay protocols. Standardized minimum inhibitory concentration (MIC) assays and replication studies under controlled conditions (e.g., CLSI guidelines) are critical .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. The methylsulfonyl group’s electron-withdrawing effects may enhance hydrogen bonding with active-site residues, as seen in kinase inhibitors. Surface plasmon resonance (SPR) experimentally validates predicted binding kinetics .

Q. What experimental approaches assess the compound’s metabolic stability and potential toxicity?

Liver microsome assays (e.g., human CYP450 isoforms) evaluate metabolic stability, while Ames tests and zebrafish embryo toxicity models screen for mutagenicity and developmental toxicity. High-resolution mass spectrometry (HRMS) identifies metabolites, such as sulfonic acid derivatives formed via oxidative pathways .

Methodological Guidance

Q. How to design SAR studies to optimize the methylsulfonyl group’s position for enhanced bioactivity?

Compare analogs with substituents at positions 2, 4, or 6 on the pyridine ring. For example, 4-(methylsulfonyl)pyridin-3-ol may exhibit reduced solubility but improved target selectivity. Use IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) to quantify effects. Crystallographic data from protein-ligand complexes guide rational modifications .

Q. What analytical workflows validate the compound’s purity in complex matrices (e.g., biological fluids)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects trace impurities. Matrix-matched calibration curves correct for ion suppression in biological samples. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

Q. How to mitigate photodegradation during storage and handling?

Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C. Add antioxidants (e.g., BHT) or UV stabilizers (e.g., titanium dioxide) to solutions. Accelerated stability testing under UV light (ICH Q1B guidelines) quantifies degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.